molecular formula C29H42NOPS B12307002 (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12307002
M. Wt: 483.7 g/mol
InChI Key: IPTFAEDQOSFDCK-YCIOTGQKSA-N
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Description

®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions may vary depending on the desired product, but they often require controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal centers in catalytic reactions and influencing the reactivity of the metal. This interaction can lead to the formation of new chemical bonds and the transformation of substrates into desired products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphanyl-substituted sulfinamides and related organophosphorus compounds. Examples include:

  • ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
  • ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-ethylpropane-2-sulfinamide

Uniqueness

What sets ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide apart is its specific combination of functional groups and stereochemistry, which can result in unique reactivity and selectivity in chemical reactions. Its dicyclohexylphosphanyl group provides steric bulk, influencing the compound’s behavior in catalytic processes .

Properties

Molecular Formula

C29H42NOPS

Molecular Weight

483.7 g/mol

IUPAC Name

N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C29H42NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4,7-8,13-16,21-22,24-25,28,30H,5-6,9-12,17-20H2,1-3H3/t28-,33?/m0/s1

InChI Key

IPTFAEDQOSFDCK-YCIOTGQKSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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